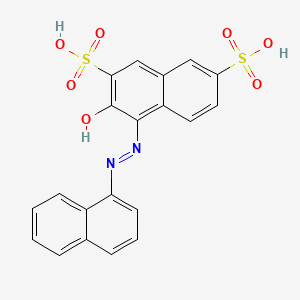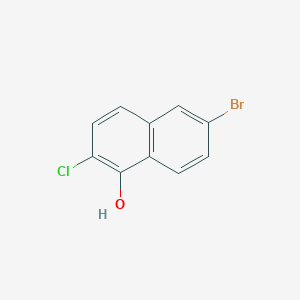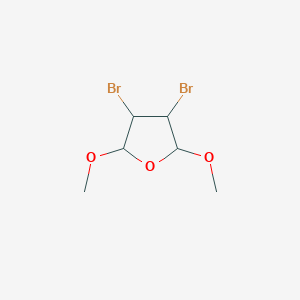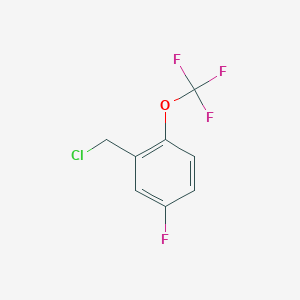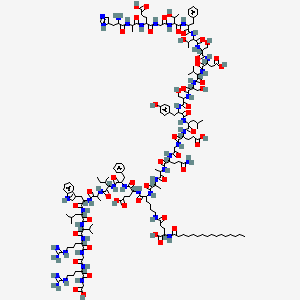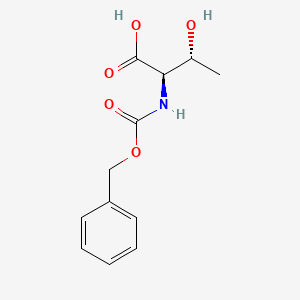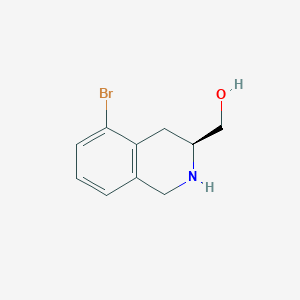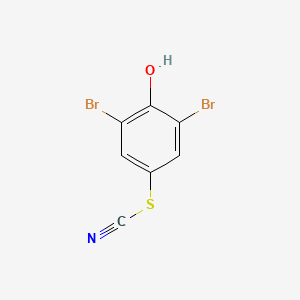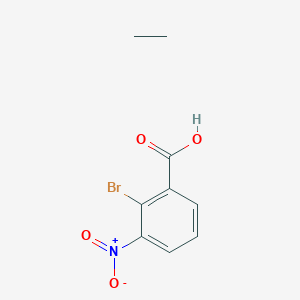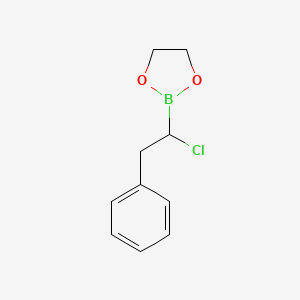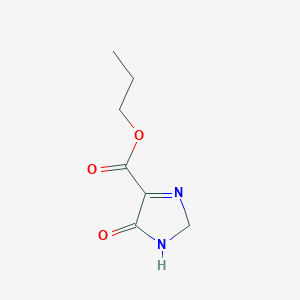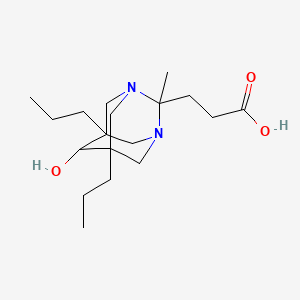
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy and propanoic acid groups. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The diazaadamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can bind to enzymes or receptors, altering their activity. The hydroxy and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazaadamantane derivatives: Compounds with similar core structures but different functional groups.
Hydroxypropanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to the combination of its diazaadamantane core and specific functional groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H32N2O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3-(6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C18H32N2O3/c1-4-7-17-10-19-12-18(8-5-2,15(17)23)13-20(11-17)16(19,3)9-6-14(21)22/h15,23H,4-13H2,1-3H3,(H,21,22) |
Clé InChI |
NHSBGDDLYPUMLG-UHFFFAOYSA-N |
SMILES canonique |
CCCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


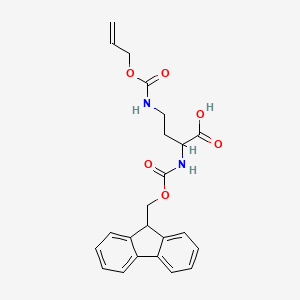
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

